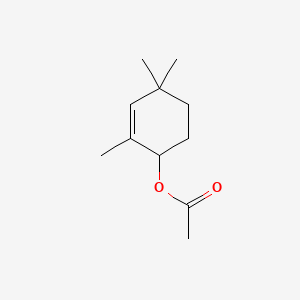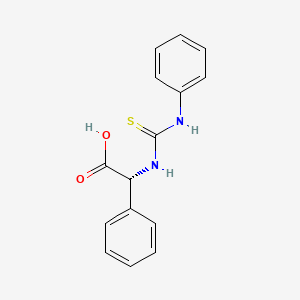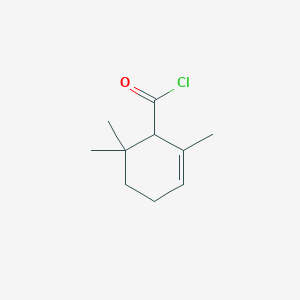
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride is an organic compound with the molecular formula C10H15ClO. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a carbonyl chloride functional group. This compound is of interest in various chemical syntheses and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride typically involves the chlorination of 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled environments helps in maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 2,6,6-Trimethylcyclohex-2-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia, primary amines, and alcohols in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, and fragrances.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical syntheses and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
- 2,6,6-Trimethylcyclohex-2-ene-1-carboxaldehyde
- 2,6,6-Trimethylcyclohex-2-ene-1-methanol
Uniqueness
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H15ClO |
|---|---|
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
2,6,6-trimethylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-7-5-4-6-10(2,3)8(7)9(11)12/h5,8H,4,6H2,1-3H3 |
InChI-Schlüssel |
GSFUDIFPBVZHBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1C(=O)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






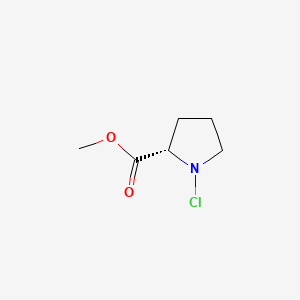
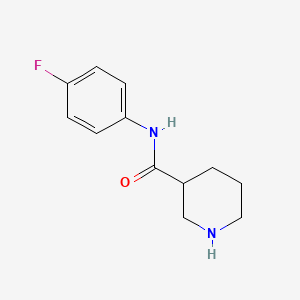
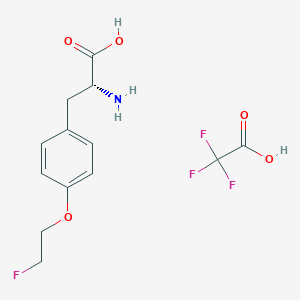

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
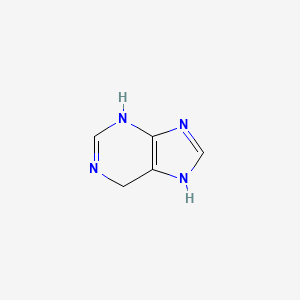
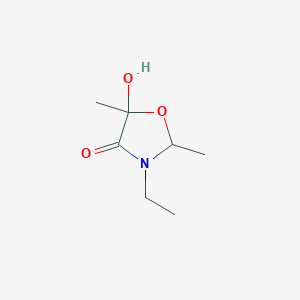
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
